molecular formula C13H15NO B034365 1,4,5,7-Tetramethylquinolin-2(1H)-one CAS No. 108463-45-2

1,4,5,7-Tetramethylquinolin-2(1H)-one

Katalognummer: B034365
CAS-Nummer: 108463-45-2
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: WDJKUAJEBUYWSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4,5,7-Tetramethylquinolin-2(1H)-one is a synthetically crafted tetramethylquinolinone derivative of interest in medicinal chemistry and biological research. While specific data on this exact isomer is limited, studies on closely related tetramethylquinolinones reveal valuable research potentials. Compounds with the tetramethylquinolinone structure have been identified as promising scaffolds in the development of kinase inhibitors . Research indicates that such derivatives can exhibit significant inhibitory activity against a range of kinases, including JAK3 and NPM1-ALK, which are important targets in oncology and inflammatory diseases . The structural motif is also explored in the design of photosensitizing agents. For instance, similar trimethyl- and tetramethyl-furoquinolinones have been investigated for their potent antiproliferative activity on mammalian cells and their capacity to form DNA adducts upon UVA activation, making them subjects of interest in phototherapy research . This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

CAS-Nummer

108463-45-2

Molekularformel

C13H15NO

Molekulargewicht

201.26 g/mol

IUPAC-Name

1,4,5,7-tetramethylquinolin-2-one

InChI

InChI=1S/C13H15NO/c1-8-5-9(2)13-10(3)7-12(15)14(4)11(13)6-8/h5-7H,1-4H3

InChI-Schlüssel

WDJKUAJEBUYWSM-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C

Kanonische SMILES

CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C

Synonyme

2(1H)-Quinolinone,1,4,5,7-tetramethyl-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1,4,5,7-tetramethylquinolin-2(1H)-one and analogous compounds:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Features Biological Activity Reference
This compound 1,4,5,7-Tetramethyl C₁₄H₁₅NO Not reported Inferred: C=O (1650–1700 cm⁻¹), CH₃ peaks in ¹H NMR Hypothesized enzyme inhibition -
1,4-Dimethylquinolin-2(1H)-one (1d) 1,4-Dimethyl C₁₁H₁₁NO 132–134 IR: C=O (1663 cm⁻¹); ¹H NMR: δ 2.28 (s, CH₃) Quinone reductase 2 (QR2) and aromatase inhibitor
5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one 1,4-Dimethyl; 5,8-dimethoxy C₁₃H₁₅NO₃ 118–120 ¹H NMR: δ 3.85 (s, OCH₃); MS: m/z 233 (M⁺) QR2 inhibitor
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11) 1-Methyl; 3-carbonyl; 4-hydroxy C₁₇H₁₃N₃O₃ Not reported IR: C=O (1663 cm⁻¹); ¹H NMR: δ 6.99–8.18 (Ar-H) Antimicrobial activity
5,6,7,8-Tetrahydroquinolin-2(1H)-one Saturated bicyclic core C₉H₁₁NO Not reported ¹H NMR: δ 1.61–2.43 (CH₂); MS: m/z 149 (M⁺) Research applications

Key Observations:

  • Electronic Effects: Methyl groups are electron-donating, increasing the electron density of the quinolinone ring. This contrasts with electron-withdrawing groups (e.g., nitro in or chloro in ), which reduce reactivity in electrophilic substitutions.
  • Lipophilicity : The tetramethyl derivative likely exhibits higher logP values compared to dimethyl or methoxy-substituted analogs (e.g., 1d and 1h in ), enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability: Methyl-substituted compounds generally show higher melting points than their hydrogenated counterparts (e.g., 5,6,7,8-tetrahydroquinolin-2(1H)-one in ).

Stability and Reactivity

  • Oxidative Stability : Methyl groups at positions 5 and 7 may protect the aromatic ring from oxidation, contrasting with nitro-substituted derivatives (e.g., ), which are more prone to reduction.
  • Nucleophilic Reactivity: The tetramethyl compound’s electron-rich ring may undergo electrophilic substitutions (e.g., halogenation) more readily than electron-deficient analogs like 7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one ().

Vorbereitungsmethoden

Substrate Preparation and Cycloaddition

The quinoline backbone of 1,4,5,7-tetramethylquinolin-2(1H)-one is often constructed via transition-metal-catalyzed cyclization. A representative approach involves the use of [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) in dichloromethane at room temperature. For example, 1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinoline (0.2 mmol) reacts with diphenylacetylene (0.3 mmol) under these conditions to yield a cyclized product after 24 hours. The reaction proceeds through a proposed [2+2+2] alkyne cyclotrimerization mechanism, facilitated by the rhodium catalyst, to form the quinoline ring system.

Key Data:

Starting MaterialCatalyst SystemSolventTime (h)Yield (%)
1,2,3,4-Tetrahydroquinoline[Cp*RhCl2]2 + AgSbF6CH2Cl22415

This method, while effective for ring formation, requires optimization to improve yields, as competing side reactions may limit efficiency.

Functionalization via Condensation and Thiosemicarbazide Intermediates

Two-Step Synthesis with Hydrazinocarbothioamides

A hybrid strategy reported by MDPI involves the condensation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamide intermediates. These intermediates undergo further reaction with dimethylacetylenedicarboxylate (DMAD) in methanol/acetic acid (4:1) under reflux to yield tetramethylquinoline derivatives. For instance, compound 3g (methyl (Z)-2-(2-(2-(8-chloro-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)-4-oxothiazol-5(4H)-ylidene)acetate) was synthesized in 80% yield using this method.

Reaction Conditions:

  • Step 1 : Reflux pyrroloquinoline-dione (1 mmol) with thiosemicarbazide (1.1 mmol) in MeOH/HCl (10 mL, 1 h).

  • Step 2 : React intermediate with DMAD (1.1 mmol) in MeOH/AcOH (12 mL, 30–60 min reflux).

Characterization data for 3g includes 1H NMR (DMSO-d6, δ 1.28–1.33 ppm for methyl groups) and HRMS ([M+H]+ calcd 461.1046, found 461.1041), confirming the tetramethylquinoline structure.

Acetylene Coupling for Side Chain Introduction

Palladium-Mediated Alkyne Insertion

The introduction of propargyl groups, a precursor to ketone functionalities, is achieved via Pd-catalyzed Sonogashira coupling. For example, 1-(benzyloxy)-4-iodobenzene reacts with trimethyl(prop-1-yn-1-yl)silane in THF/Et3N using PdCl2(PPh3)2 (2 mol%) and CuI (2 mol%) to form 1-(benzyloxy)-4-(prop-1-yn-1-yl)benzene. Subsequent oxidation or hydrolysis steps convert the alkyne to the desired ketone group at position 2 of the quinoline ring.

Optimization Insights:

  • Catalyst : PdCl2(PPh3)2/CuI system preferred for alkyne coupling.

  • Solvent : THF/Et3N mixture enhances reaction efficiency.

  • Yield : ~60–70% after silica gel purification.

Oxidation and Protecting Group Strategies

Ketone Formation via Acetic Anhydride Treatment

The 2(1H)-one moiety in this compound is introduced through oxidation or acylative cyclization. A reported method treats 4-(prop-1-yn-1-yl)phenol derivatives with acetic anhydride and sodium acetate in toluene at 110°C for 12 hours. This step simultaneously acetylates phenolic OH groups and facilitates cyclization to form the lactam ring.

Example Protocol:

  • Substrate : 4-(prop-1-yn-1-yl)phenol (2 mmol).

  • Reagents : Acetic anhydride (1 equiv.), NaOAc (1 equiv.), toluene (15 mL).

  • Conditions : 110°C, 12 h.

  • Yield : ~60% after chromatography.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for synthesizing this compound derivatives:

MethodCatalyst/ReagentsKey StepYield (%)Limitations
Rh-catalyzed cyclization[Cp*RhCl2]2 + AgSbF6Alkyne cyclotrimerization15Low yield, side reactions
Thiosemicarbazide routeDMAD + MeOH/AcOHCondensation/cyclization80Multi-step, solvent-intensive
Pd-mediated couplingPdCl2(PPh3)2 + CuIAlkyne insertion60–70Requires protecting groups

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,4,5,7-tetramethylquinolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anilines with ketones or via multi-step alkylation of quinolinone precursors. Key steps include:

  • Alkylation : Methylation at specific positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF) .
  • Cyclization : Acid- or base-catalyzed cyclization to form the quinolinone core. For example, LiAlH₄ reduction followed by SOCl₂-mediated cyclization in THF achieves yields of ~70% .
  • Optimization : Solvent choice (e.g., THF vs. DMF) and temperature (room temperature vs. 60°C) critically affect regioselectivity and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies methyl group environments (δ 2.1–2.3 ppm for aromatic-adjacent methyls) and quinolinone protons (δ 6.8–8.1 ppm). Coupling patterns distinguish substitution positions .
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H···O interactions at 2.65 Å) and confirms methyl group spatial arrangements .
  • Mass spectrometry : EI-MS typically shows [M⁺] peaks at m/z 215–230, with fragmentation patterns indicating methyl loss .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or reductases (IC₅₀ values calculated via dose-response curves) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ ranges reported from 10–50 µM .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

  • Methodological Answer :

  • Reaction replication : Standardize solvents (e.g., anhydrous THF), catalysts (e.g., Pd/C for hydrogenation), and purification methods (e.g., Biotage flash chromatography) .
  • Computational validation : DFT calculations predict reaction pathways, while MD simulations (100 ns) assess protein-ligand stability in bioactivity studies .
  • Meta-analysis : Compare datasets across studies (e.g., yield ranges: 44–73% for nitro-reduction steps) to identify outlier conditions .

Q. What strategies optimize regioselectivity in derivative synthesis?

  • Methodological Answer :

  • Directing groups : Install temporary substituents (e.g., nitro groups at C-6) to steer methylation to C-4 or C-7 .
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings on boronate-containing intermediates .
  • Protection/deprotection : Boc-protected amines enable selective functionalization of the quinolinone nitrogen .

Q. How do computational models elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina screens against targets like pyridoxal kinase (binding energy ≤ −8.5 kcal/mol) .
  • QSAR studies : Correlate methyl group positions (e.g., C-4 vs. C-7) with bioactivity using Hammett σ constants .
  • MM/PBSA calculations : Estimate binding free energies (ΔG ~ −40 kcal/mol) for stable ligand-protein complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.